1-(But-2-yn-1-yl)piperazine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 211.13 g/mol. This compound is classified as a piperazine derivative, which are known for their diverse biological activities, particularly in pharmacology. The compound's structure includes a piperazine ring substituted with a but-2-yn-1-yl group, which contributes to its unique properties and potential applications in research and drug development.
The synthesis of 1-(But-2-yn-1-yl)piperazine dihydrochloride can be achieved through various methods. A common approach involves the cyclization of 1,2-diamine derivatives with alkynes. This reaction typically requires specific conditions, such as temperature control and the presence of catalysts, to promote the formation of the piperazine ring.
The synthesis can be outlined in the following steps:
The molecular structure of 1-(But-2-yn-1-yl)piperazine dihydrochloride can be represented using various chemical notation systems:
Property | Value |
---|---|
IUPAC Name | 1-but-2-ynylpiperazine; dihydrochloride |
InChI | InChI=1S/C8H14N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,4-8H2,1H3;2*1H |
InChI Key | NYCXLXLKBYCXEE-UHFFFAOYSA-N |
Canonical SMILES | CC#CCN1CCNCC1.Cl.Cl |
The structure features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The but-2-ynyl group is attached to one of the nitrogen atoms, providing unique reactivity and interaction capabilities.
1-(But-2-yn-1-yl)piperazine dihydrochloride can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitutions and cyclization reactions.
Common reactions include:
The mechanism of action for 1-(But-2-yn-1-yl)piperazine dihydrochloride primarily involves its interaction with gamma-Aminobutyric acid (GABA) receptors.
As a GABA receptor agonist:
The physical properties of 1-(But-2-yn-1-yl)piperazine dihydrochloride include:
Key chemical properties include:
The primary applications of 1-(But-2-yn-1-yl)piperazine dihydrochloride are found in scientific research and pharmacology:
This compound exemplifies the versatility of piperazine derivatives in medicinal chemistry and their potential therapeutic applications.
The synthesis of 1-(but-2-yn-1-yl)piperazine dihydrochloride requires carefully orchestrated multi-step protocols to address challenges in regioselectivity, functional group compatibility, and purification. A representative optimized route involves three critical stages: piperazine protection, alkyne coupling, and deprotection/salt formation. Initially, piperazine is protected at one nitrogen atom using tert-butyloxycarbonyl (Boc) or benzyl (Cbz) groups to prevent dialkylation and facilitate intermediate purification. The protected piperazine (e.g., N-Boc-piperazine) is then reacted with 1-bromo-2-butyne under basic conditions (K₂CO₃ or Et₃N) in acetonitrile at 60–70°C for 12–18 hours, yielding N-Boc-1-(but-2-yn-1-yl)piperazine [7]. Subsequent Boc deprotection with hydrochloric acid in dioxane or ethyl acetate provides the free base, which is crystallized as the dihydrochloride salt using HCl/IPA. This approach achieves an overall yield of 65–72%, with purity >98% (HPLC).
Alternative pathways employ reductive amination strategies, where piperazine reacts with butynal (HC≡C-CH₂-CHO) under hydrogenation catalysts (Pd/C or NaBH₃CN). However, this method shows lower selectivity (<85%) due to over-alkylation or imine byproduct formation [7]. Microwave-assisted synthesis has been explored to accelerate the alkylation step, reducing reaction times from hours to minutes while maintaining yields at 68–75% [5].
Table 1: Multi-Step Synthesis Approaches for 1-(But-2-yn-1-yl)piperazine Dihydrochloride
Step | Reagents/Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Protection | Boc₂O, CH₂Cl₂, rt, 2h | 95 | Prevents dialkylation |
Alkyne Alkylation | 1-Bromo-2-butyne, K₂CO₃, MeCN, 65°C, 15h | 78 | High regioselectivity |
Deprotection/Salt Form | 4M HCl/dioxane, then HCl/IPA | 85 | High-purity crystalline product |
Reductive Amination | Butynal, NaBH₃CN, MeOH, 24h | 62 | Fewer steps; lower selectivity |
The but-2-ynyl group serves as a strategic molecular handle for further derivatization via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition, CuAAC) or Sonogashira cross-coupling. The alkyne’s linear geometry and electron-deficient nature enhance reactivity in metal-catalyzed transformations, enabling modular construction of complex pharmacophores. For example, Sonogashira coupling of 1-(but-2-yn-1-yl)piperazine with aryl halides using Pd(PPh₃)₄/CuI catalysts yields extended conjugated systems relevant to kinase inhibitors or antimicrobial agents [2]. Terminal alkynes like 1-(but-2-yn-1-yl)piperazine require careful pH control (pH 7–8) during CuAAC to prevent copper acetylide formation, which causes side reactions or polymerization [2] [3].
The alkyne’s role extends to intramolecular cyclization in polycyclic scaffolds. Under basic conditions, the triple bond can undergo nucleophilic attack by adjacent amines, forming pyrrolo[1,2-a]piperazine cores. This reactivity necessitates stabilization during synthesis of the dihydrochloride salt [3].
Table 2: Alkyne-Piperazine Building Blocks in Drug Synthesis
Building Block | Target Structure | Key Reaction | Application |
---|---|---|---|
1-(But-2-yn-1-yl)piperazine | Purine-piperazine hybrids | Nucleophilic substitution | Mycobacterium tuberculosis inhibitors |
1-(But-2-yn-1-yl)-4-Boc-piperazine | Triazole-piperazine derivatives | CuAAC | Neuroprotective agents |
1-(But-2-yn-1-yl)-4-arylpiperazine | Quinoxaline-piperazine conjugates | Buchwald-Hartwig coupling | DNA-damaging antibacterial agents |
Alkyne-piperazine coupling efficiency hinges on solvent polarity, protic/aprotic characteristics, and catalyst selection. For N-alkylation, polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) optimize nucleophilicity and solubility, yielding 75–85% of monoalkylated product. Protic solvents (e.g., ethanol) reduce yields to 50–60% due to piperazine protonation [5]. Catalytic systems are equally critical:
Table 3: Solvent and Catalyst Impact on Key Coupling Reactions
Reaction Type | Optimal Solvent | Catalyst System | Yield (%) | Byproducts |
---|---|---|---|---|
N-Alkylation | MeCN | None (K₂CO₃ base) | 85 | Dialkylated piperazine (<5%) |
Sonogashira Coupling | Toluene | PdCl₂(PPh₃)₂/CuI/Et₃N | 92 | Homocoupled diyne (<3%) |
Buchwald-Hartwig | 1,4-Dioxane | Pd₂(dba)₃/XPhos, Cs₂CO₃ | 88 | Dehalogenated alkyne (<2%) |
CuAAC | t-BuOH/H₂O | CuSO₄·5H₂O/sodium ascorbate | 95 | None detected |
The dihydrochloride salt’s synthesis presents challenges due to the alkyne’s susceptibility to acid-induced hydration (forming enol/keto byproducts) or polymerization. Key stabilization strategies include:
These protocols enable scalable production of 1-(but-2-yn-1-yl)piperazine dihydrochloride with <0.5% keto-hydrate impurities, confirmed by ¹³C NMR (absence of 170–190 ppm carbonyl signals) [2] [5].
Table 4: Stabilization Techniques for Acid-Sensitive Alkyne-Piperazines
Strategy | Conditions | Impurity Profile | Long-Term Stability |
---|---|---|---|
Low-Temperature Salification | HCl/IPA, 0°C, 1h | Keto-hydrate: 0.8% | 12 months (2–8°C) |
TFA Deprotection/Salt Form | TFA (neat), 0°C, then HCl/Et₂O | Degradants: <0.3% | 24 months (25°C) |
Lyophilization | Freeze-drying from t-BuOH/H₂O | Amorphous, no degradation | 18 months (25°C) |
Antioxidant Addition | 0.1% BHT in HCl/EtO solution | No dimerization | 24 months (-20°C) |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.: